molecular formula C14H16Cl2F2N2 B8270820 (S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine CAS No. 503111-98-6

(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine

Cat. No.: B8270820
CAS No.: 503111-98-6
M. Wt: 321.2 g/mol
InChI Key: ILMQMKZMXREKBI-UHFFFAOYSA-N
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Description

(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two fluorophenyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 4-fluorobenzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the (S,S) enantiomer. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include imines, reduced amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of microbial growth and modulation of oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMQMKZMXREKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697594
Record name 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503111-98-6
Record name 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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